Methyl 2-(2-methyl-3-nitrophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-methyl-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phenyl acetate, characterized by the presence of a nitro group and a methyl group on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methyl-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the nitration of methyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Another method involves the esterification of 2-(2-methyl-3-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to achieve high yields of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methyl-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride), concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, aqueous hydrochloric acid for acidic hydrolysis.
Major Products Formed
Reduction: 2-(2-methyl-3-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-(2-methyl-3-nitrophenyl)acetic acid and methanol.
Scientific Research Applications
Methyl 2-(2-methyl-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(2-methyl-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Methyl 2-(2-methyl-3-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-nitrophenyl)acetate: Lacks the methyl group on the aromatic ring, leading to different reactivity and biological activity.
Methyl 2-(2-methyl-4-nitrophenyl)acetate: The position of the nitro group is different, which can influence the compound’s chemical properties and applications.
Methyl 2-(2-methyl-3-aminophenyl)acetate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2-methyl-3-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-8(6-10(12)15-2)4-3-5-9(7)11(13)14/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZMTTYVURPQBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.